molecular formula C14H12N2O2S2 B2910641 N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide CAS No. 1209383-41-4

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

Cat. No.: B2910641
CAS No.: 1209383-41-4
M. Wt: 304.38
InChI Key: CHQITAGNRVRUAL-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is a quinoline-based sulfonamide derivative characterized by a thiophene-3-ylmethyl substituent attached to the sulfonamide nitrogen. Quinoline-8-sulfonamides are a versatile class of compounds with demonstrated applications in medicinal chemistry, including anticancer activity, enzyme modulation, and receptor targeting .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQITAGNRVRUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are involved in the pathophysiology of neurodegenerative diseases. The compound’s sulfonamide group can form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Structural Variations

The quinoline-8-sulfonamide scaffold is highly modifiable, with substituents on the sulfonamide nitrogen dictating pharmacological and physicochemical properties. Key structural analogs include:

Compound Name Substituent(s) Core Structure Key Structural Features
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide Thiophen-3-ylmethyl Quinoline-8-sulfonamide Thiophene ring for π-π interactions
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide Pyridin-2-ylmethyl Quinoline-8-sulfonamide Pyridine group for metal coordination
N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)... Bromopropyl + 3,4,5-trimethoxyphenyl Quinoline-8-sulfonamide Trimethoxyphenyl (tubulin inhibitor motif)
4BP-TQS (cyclopentaquinoline derivative) Cyclopenta[c]quinoline + 4-bromophenyl Cyclopentaquinoline Rigid bicyclic core for receptor modulation

Key Insights :

  • Thiophene vs. Pyridine : The thiophene group may enhance lipophilicity and π-stacking compared to pyridine, which could improve membrane permeability .
  • Trimethoxyphenyl Groups: Present in compound 12 () and 11 (), this motif is associated with tubulin polymerization inhibition, a mechanism distinct from receptor modulation seen in cyclopentaquinoline derivatives .
Physicochemical Properties

Solubility and stability vary significantly with substituents:

Compound Type Solubility Stability in Solution Reference
HQSMP (pyridinylmethyl) Soluble in DMF, low in water Stable in solution
Compound 12 (bromopropyl) Not explicitly reported Likely similar to HQSMP
TQS Derivatives Low aqueous solubility Stable under physiological pH

Key Insights :

  • DMF Solubility : Common for sulfonamides due to polar sulfonamide group and aromatic cores .
  • Aqueous Limitations : Low water solubility may necessitate prodrug strategies or formulation optimization for in vivo use.

Key Insights :

  • Anticancer Mechanisms : While compound 12 and 11 target tubulin, HQSMP relies on metal-mediated DNA cleavage .
  • Receptor Specificity: Cyclopentaquinoline derivatives (e.g., 4BP-TQS) exhibit unique α7 nAChR allosteric activation, absent in non-cyclopenta analogs .

Key Insights :

  • Microwave Synthesis: Enhances efficiency for cyclopentaquinoline derivatives .
  • Alkylation Strategies : Bromopropyl and trimethoxyphenyl groups require multi-step alkylation/sulfonylation .

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